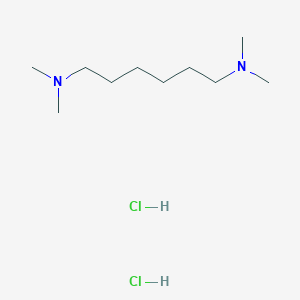
Ethyl 2-cyano-2-quinolin-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-quinolin-2-ylacetate is a chemical compound with the molecular formula C13H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-quinolin-2-ylacetate can be synthesized through the reaction of ethyl cyanoacetate with quinoline derivatives. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde derivative of quinoline in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zinc trifluoromethanesulfonate can be used to enhance the reaction rate and yield . The use of solvent-free conditions and microwave irradiation has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-quinolin-2-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, forming ethyl 2-amino-2-quinolin-2-ylacetate.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, ethyl 2-amino-2-quinolin-2-ylacetate, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-quinolin-2-ylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-cyano-2-quinolin-2-ylacetate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure from which ethyl 2-cyano-2-quinolin-2-ylacetate is derived.
Ethyl cyanoacetate: A precursor in the synthesis of this compound.
Quinoxaline derivatives: Compounds with similar heterocyclic structures and potential biological activities
Uniqueness
This compound is unique due to its combination of the quinoline and cyanoacetate moieties, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
22190-15-4 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-quinolin-2-ylacetate |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)11(9-15)13-8-7-10-5-3-4-6-12(10)16-13/h3-8,11H,2H2,1H3 |
Clave InChI |
ZRSWXKLCOLZXRC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1H-Indole-3-carbonyl)amino]butanoic acid](/img/structure/B11868557.png)
![Aziridine, 2-(bromomethyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B11868558.png)
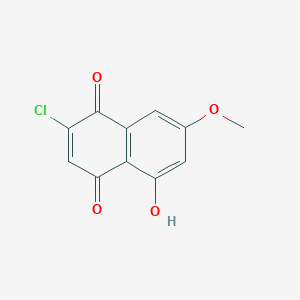
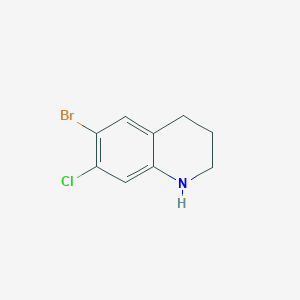
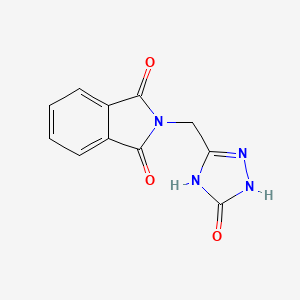

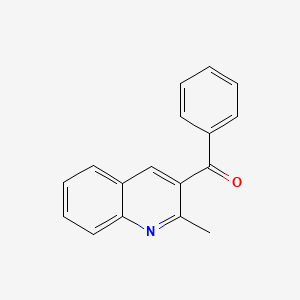
![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)

